molecular formula C8H9N3O3 B1590633 N-(4-methyl-5-nitropyridin-2-yl)acetamide CAS No. 90765-02-9

N-(4-methyl-5-nitropyridin-2-yl)acetamide

Cat. No. B1590633
CAS RN: 90765-02-9
M. Wt: 195.18 g/mol
InChI Key: RXLYNDDWAMZCDD-UHFFFAOYSA-N
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Description

N-(4-methyl-5-nitropyridin-2-yl)acetamide, also known as MNA, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MNA is a yellow crystalline powder that is soluble in organic solvents and water.

Scientific Research Applications

  • Antimalarial Activity : The synthesis of a series of compounds, including N-(4-methyl-5-nitropyridin-2-yl)acetamide derivatives, has shown promising results in antimalarial potency against Plasmodium berghei in mice. These compounds also demonstrated excellent activity against resistant strains of the parasite and showed potential for extended protection against infection after oral administration (Werbel et al., 1986).

  • Carcinogenicity Studies : Research on 5-nitrofurans with heterocyclic substituents, including compounds structurally similar to N-(4-methyl-5-nitropyridin-2-yl)acetamide, has been conducted to investigate their carcinogenicity. These studies are crucial for understanding the potential health risks associated with such compounds (Cohen et al., 1975).

  • Insecticide Research : Studies on chloropyridinyl neonicotinoid insecticides, which share some structural similarities with N-(4-methyl-5-nitropyridin-2-yl)acetamide, have been conducted to understand their metabolism in mice. These insecticides are important in crop protection and flea control, and understanding their metabolism can provide insights into their environmental impact and safety (Ford & Casida, 2006).

  • Cancer Research : The design and synthesis of derivatives of N-(4-methyl-5-nitropyridin-2-yl)acetamide have been explored for their potential as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), with implications in small lung cancer treatment. This research is pivotal in developing new therapeutic agents (Panchal et al., 2020).

  • Organic Chemistry and Catalysis : The compound has been used in the context of asymmetric catalysis, particularly in reactions like the Henry reaction, which is important for synthesizing various biologically active molecules (Spangler & Wolf, 2009).

  • Microbial Degradation of Pesticides : Research on a strain of Stenotrophomonas sp. has revealed its ability to hydrolyze acetamiprid, a chloropyridinyl neonicotinoid structurally related to N-(4-methyl-5-nitropyridin-2-yl)acetamide. This study is significant for understanding how certain bacteria can degrade synthetic insecticides, reducing environmental pollution (Tang et al., 2012).

properties

IUPAC Name

N-(4-methyl-5-nitropyridin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-5-3-8(10-6(2)12)9-4-7(5)11(13)14/h3-4H,1-2H3,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLYNDDWAMZCDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543988
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-5-nitropyridin-2-yl)acetamide

CAS RN

90765-02-9
Record name N-(4-Methyl-5-nitropyridin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-5-nitro-pyridin-2-ylamine (1.0 g) was treated with acetic anhydride according to General Procedure Y to give N-(4-Methyl-5-nitro-pyridin-2-yl)-acetamide (1.1 g). LCMS (m/z): 196. N-(4-Methyl-5-nitro-pyridin-2-yl)acetamide (0.5 g) was reduced under hydrogen atmosphere according to General Procedure Z to give N-(5-Amino-4-methyl-pyridin-2-yl)-acetamide (0.4 g), LCMS (m/z): 166. This was converted to 6-acetylamino-4-methyl-pyridine-3-sulfonyl chloride (0.35 g) according to General Procedure AA. LCMS (m/z): 249.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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